molecular formula C26H21ClN2O4 B14110298 7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14110298
M. Wt: 460.9 g/mol
InChI Key: REEDIHPWDBDPTD-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a chromeno-pyrrole core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions

  • Step 1: Formation of the Chromeno-Pyrrole Core

      Reagents: Starting materials such as 3-ethoxyphenyl and pyridin-3-ylmethyl derivatives.

      Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst.

  • Step 2: Chlorination

      Reagents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride.

      Conditions: The reaction is performed at elevated temperatures to ensure complete chlorination.

  • Step 3: Methylation

      Reagents: Methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: The reaction is typically carried out under acidic or basic conditions.

      Products: Oxidized derivatives of the compound.

  • Reduction:

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis.

      Products: Reduced forms of the compound.

  • Substitution:

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: The reaction is conducted under mild conditions to avoid decomposition.

      Products: Substituted derivatives of the compound.

Scientific Research Applications

7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique chemical properties and reactivity.
  • Biology:

    • Investigated for its potential as a biological probe to study cellular processes.
    • Evaluated for its interactions with various biomolecules.
  • Medicine:

    • Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
    • Studied for its ability to modulate specific molecular targets.
  • Industry:

    • Utilized in the development of new materials with specific properties.
    • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

  • Bind to Enzymes:

    • Inhibit the activity of certain enzymes involved in cellular processes.
    • Modulate enzyme activity through competitive or non-competitive inhibition.
  • Interact with Receptors:

    • Bind to specific receptors on the cell surface or within the cell.
    • Trigger signaling pathways that lead to various cellular responses.
  • Affect Gene Expression:

    • Influence the expression of genes involved in cell growth, differentiation, and apoptosis.
    • Modulate transcription factors and other regulatory proteins.

Comparison with Similar Compounds

7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

  • This compound:

    • Similar structure but with different substituents.
    • Exhibits unique chemical and biological properties.
  • Pyrazolo[3,4-d]pyrimidine Derivatives:

    • Known for their anti-cancer activities.
    • Share similar heterocyclic core structures.
  • Pyrrolo[2,3-b]pyridine Derivatives:

    • Studied for their potential as fibroblast growth factor receptor inhibitors.
    • Exhibit diverse biological activities.

Properties

Molecular Formula

C26H21ClN2O4

Molecular Weight

460.9 g/mol

IUPAC Name

7-chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21ClN2O4/c1-3-32-18-8-4-7-17(11-18)23-22-24(30)19-12-20(27)15(2)10-21(19)33-25(22)26(31)29(23)14-16-6-5-9-28-13-16/h4-13,23H,3,14H2,1-2H3

InChI Key

REEDIHPWDBDPTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C(=C5)C)Cl

Origin of Product

United States

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